molecular formula C6H8BNO3 B151205 2-Methoxypyridine-4-boronic acid CAS No. 762262-09-9

2-Methoxypyridine-4-boronic acid

Cat. No. B151205
M. Wt: 152.95 g/mol
InChI Key: DHQMUJSACXTPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridine-4-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are known for their utility in various chemical reactions and applications. While the provided papers do not directly discuss 2-methoxypyridine-4-boronic acid, they do provide insights into the behavior and applications of structurally related boronic acids and boronate esters.

Synthesis Analysis

The synthesis of boronic acids often involves the use of directed ortho-metalation reactions or electrophilic activation methods. For example, 2-ethoxy-3-pyridylboronic acid is synthesized on a gram scale via a directed ortho-metalation reaction on readily-available 2-ethoxypyridine . Similarly, boronic acids can be used to activate unprotected maltols in water, highlighting the versatility of boronic acids in synthesis .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The structure of 2-(methoxycarbonyl)phenylboronic acid involves two crystallographically independent conformers, which are ordered to produce a specific hydrogen-bonding network . This suggests that 2-methoxypyridine-4-boronic acid may also form distinct hydrogen-bonding patterns due to the presence of the boronic acid group.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, such as Suzuki cross-coupling reactions, which are used to synthesize highly-functionalized aryl/heteroaryl compounds . They also act as catalysts for esterification reactions and can form reversible covalent bonds with diols, which is useful in diol recognition and carbohydrate binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the intramolecular and intermolecular hydrogen bonds in boronic acids can affect their solubility and reactivity . The presence of electron-withdrawing or electron-donating groups on the boronic acid can also impact its binding affinity to diols .

Scientific Research Applications

Supramolecular Structure and Redox Properties

  • Reversible Formation of Planar Chiral Ferrocenylboroxine : A study demonstrated the formation of an enantiomerically pure boroxine with significant redox properties, suggesting applications in electrochemistry and materials science (Thilagar et al., 2011).

Fluorescence Quenching Studies

  • Fluorescence Quenching by Aniline : Research on 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) showed its fluorescence quenching properties in various solvents, useful for sensor design (Melavanki, 2018).
  • Hydrogen Bonding and Solvent Polarity Effects : Studies indicate the influence of hydrogen bonding and solvent polarity on fluorescence quenching of 2MPBA, important for photophysical applications (Melavanki et al., 2018).

Hydrogen-Bonded Architectures

  • Organizing Role of Water Molecules : Research highlights the role of water in the assembly of boronic acids with pyridines, forming hydrogen-bonded structures with potential in crystal engineering and design of new materials (Rodríguez-Cuamatzi et al., 2009).

Tetraarylpentaborates Formation

  • Reaction with Aryloxorhodium Complex : Studies show that reactions of arylboronic acids with aryloxorhodium complexes produce tetraarylpentaborates, highlighting potential applications in inorganic chemistry and materials science (Nishihara et al., 2002).

Multifunctional Compounds Study

  • {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids : Research into these multifunctional compounds has implications for medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Sugar-Binding Boronic Acids

  • New Class of Carbohydrate-Binding Boronic Acids : This study introduces a new class of boronic acids that bind sugars in aqueous solution, relevant for the development of sensors and recognition systems (Dowlut & Hall, 2006).

Dendritic Nanostructures Assembly

  • Boron-Based Macrocycle and Dendrimer Construction : The formation of boron-based dendritic nanostructures through the condensation of aryl- and alkylboronic acids presents opportunities in nanotechnology and materials science (Christinat et al., 2007).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3, targeting the respiratory system .

Future Directions

The Suzuki–Miyaura coupling, in which 2-Methoxypyridine-4-boronic acid is used, is a widely applied reaction in the field of organic chemistry . Future research may focus on developing new boron reagents and optimizing the conditions for this and other related reactions.

properties

IUPAC Name

(2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMUJSACXTPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634895
Record name (2-Methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyridine-4-boronic acid

CAS RN

762262-09-9
Record name (2-Methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypyridine-4-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxypyridine-4-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxypyridine-4-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxypyridine-4-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxypyridine-4-boronic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxypyridine-4-boronic acid

Citations

For This Compound
7
Citations
JR Immel, M Chilamari, S Bloom - Chemical Science, 2021 - pubs.rsc.org
… To evaluate flavin photocatalysis for Dha fragment coupling, we selected 2-methoxypyridine-4-boronic acid 1A as a prototypical heterocycle and the commercial methyl 2-…
Number of citations: 30 pubs.rsc.org
NR Patel, D Schultz - … : Case Studies from Drug Discovery, Drug …, 2022 - ACS Publications
… Initial studies were focused on the coupling of 2-methoxypyridine-4-boronic acid to methyl 2-acetamidoacrylate with a variety of flavin-based photocatalysts, with productive …
Number of citations: 0 pubs.acs.org
Q Wang, Z Yan, D Xing - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… In addition, heteroaryl boronic acid such as 2-methoxypyridine-4-boronic acid was applicable albeit with low reactivity (3t). It is worth mentioning that sterically demanding arylboronic …
Number of citations: 2 pubs.rsc.org
M Scarpi-Luttenauer, K Galentino, C Orvain… - Inorganica Chimica …, 2022 - Elsevier
The synthesis of five 1,10-phenanthroline-based ligands (ligands A-E), where a pyridinone group is grafted onto a 1,10-phenanthroline backbone through various linkers is described. …
Number of citations: 0 www.sciencedirect.com
B Martinez-Gualda, SY Pu, M Froeyen… - Bioorganic & Medicinal …, 2020 - Elsevier
… This compound was obtained using 2-methoxypyridine-4-boronic acid. The crude residue was purified by silica gel flash chromatography using a mixture of hexane and ethyl acetate (in …
Number of citations: 13 www.sciencedirect.com
P MOBIAN - Matthieu and orvain, Christophe, Tio4n2 Complexes … - papers.ssrn.com
The synthesis of five 1, 10-phenanthroline-based ligands (ligands AE), where a pyridinone group is grafted onto a 1, 10-phenanthroline backbone through various linkers is described. …
Number of citations: 0 papers.ssrn.com
JR Immel - 2022 - search.proquest.com
As small fragments of proteins, peptides possess many attractive properties as therapeutic candidates. Their high selectivity, safe biological profiles, and broad chemical diversity make …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.